2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol
Overview
Description
2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is commonly referred to by its IUPAC name, 2-(isobutylamino)-1-phenylethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol typically involves the reaction of 2-phenylethanol with isobutylamine under specific conditions. One common method involves the use of a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures and pressures to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects, including its use as a local anesthetic.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. As a local anesthetic, it blocks sodium channels in nerve cells, preventing the transmission of pain signals. This action is similar to other local anesthetics, where the compound binds to the sodium channels and inhibits their function, leading to a loss of sensation in the targeted area.
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: Another local anesthetic with a similar structure and mechanism of action.
Lidocaine: A widely used local anesthetic with comparable properties.
Ropivacaine: A local anesthetic with a similar chemical structure and pharmacological profile.
Uniqueness
2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol is unique due to its specific molecular structure, which imparts distinct physicochemical properties and biological activities. Its ability to selectively block sodium channels makes it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
2-(2-methylpropylamino)-1-phenylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)8-13-9-12(14)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERFLMOOWGTPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239940 | |
Record name | α-[[(2-Methylpropyl)amino]methyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901239940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55474-91-4 | |
Record name | α-[[(2-Methylpropyl)amino]methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55474-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[(2-Methylpropyl)amino]methyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901239940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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